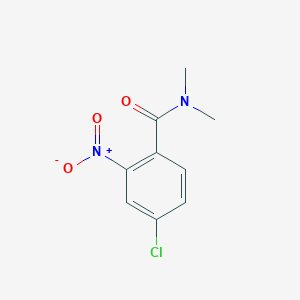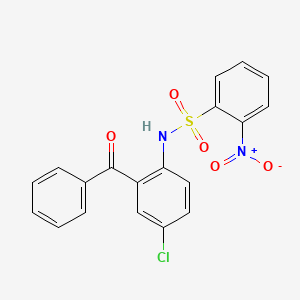
N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide is a complex organic compound with the molecular formula C20H13ClN2O4S. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, a nitro group, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by reaction with substituted phenylpiperazine . The reaction conditions often include the use of ethanol as a solvent and the addition of hexamine and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amines, hydroxyls, and substituted phenyl groups.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
- N-(2-benzoyl-4-chlorophenyl)-N-methylbenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C19H13ClN2O5S |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H13ClN2O5S/c20-14-10-11-16(15(12-14)19(23)13-6-2-1-3-7-13)21-28(26,27)18-9-5-4-8-17(18)22(24)25/h1-12,21H |
InChI Key |
XWWNTGSHESASKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11026298.png)
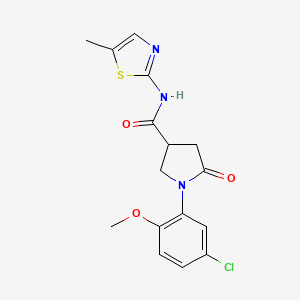
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11026314.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(1H-indol-1-yl)propan-1-one](/img/structure/B11026330.png)
![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11026336.png)
![3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026339.png)
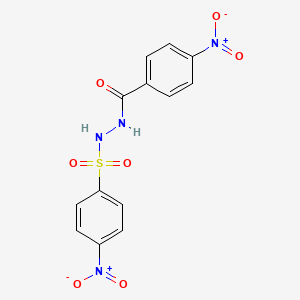
![Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11026355.png)
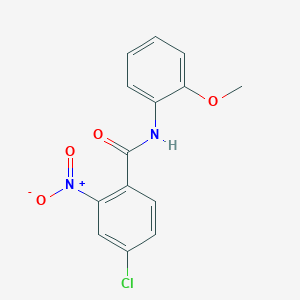
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11026362.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11026368.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11026375.png)
![Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11026379.png)
